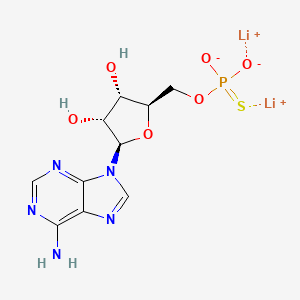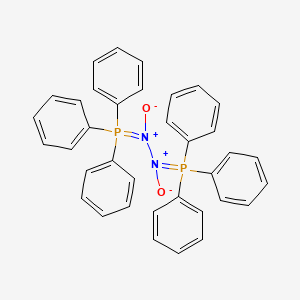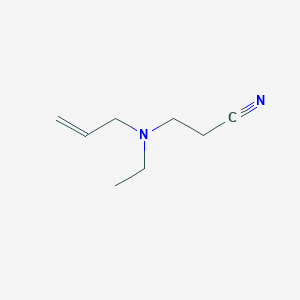
4-Acetamidophenol-ring-UL-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidophenol-ring-UL-14C is a radiolabeled compound used in various scientific research applications. It is a derivative of 4-acetamidophenol, commonly known as paracetamol or acetaminophen. The “UL-14C” designation indicates that the compound is uniformly labeled with carbon-14, a radioactive isotope, which allows for tracking and studying its behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenol-ring-UL-14C typically involves the incorporation of carbon-14 into the acetaminophen molecule. This can be achieved through various synthetic routes, including the reaction of carbon-14 labeled acetic anhydride with p-aminophenol. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound requires specialized facilities equipped to handle radioactive materials. The process involves the synthesis of carbon-14 labeled precursors, followed by their incorporation into the acetaminophen molecule. The final product is purified to ensure high radiochemical purity and specific activity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenol-ring-UL-14C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamidophenol-ring-UL-14C is widely used in scientific research due to its radiolabeled nature. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Tracking metabolic pathways and enzyme interactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control and tracing contaminants in pharmaceutical production.
Mechanism of Action
The mechanism of action of 4-Acetamidophenol-ring-UL-14C involves its interaction with biological molecules. It binds to DNA through groove binding and intercalation, as evidenced by UV-Vis and FTIR studies . The binding constants indicate a spontaneous process, with specific functional groups involved in the interaction depending on the pH.
Comparison with Similar Compounds
Similar Compounds
3-Acetamidophenol-ring-UL-14C: Another radiolabeled derivative with similar applications.
Acetaminophen glucuronide: A metabolite of acetaminophen used in metabolic studies.
Uniqueness
4-Acetamidophenol-ring-UL-14C is unique due to its specific labeling with carbon-14, allowing for detailed tracking and analysis in various research applications. Its ability to bind to DNA and its use in studying metabolic pathways make it a valuable tool in scientific research.
Properties
CAS No. |
90135-67-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
163.12 g/mol |
IUPAC Name |
N-(4-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+2,3+2,4+2,5+2,7+2,8+2 |
InChI Key |
RZVAJINKPMORJF-ANARQPDSSA-N |
Isomeric SMILES |
CC(=O)N[14C]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)


![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)







![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
